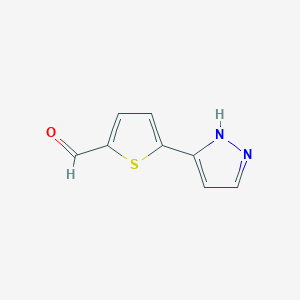

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Thiophene is a 5-membered aromatic ring containing four carbon atoms and one sulfur atom. The combination of these two structures in the compound suggests potential for interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the ring closure reactions of various precursors. For instance, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through the reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent . These methods indicate that the synthesis of such compounds can be achieved through various organic reactions, providing a range of derivatives for further exploration.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of an intermediate in the synthesis of novel Schiff bases was investigated by X-ray crystallography . The crystal structure analysis often reveals the conformation of the pyrazole ring and its substituents, which is crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. They can be used as fluorescent derivatization reagents for the determination of primary alkylamines using HPLC, as demonstrated by the use of 5-(4-Pyridyl)-2-thiophenecarbaldehyde . Schiff bases have been synthesized using pyrazole-4-carboxaldehyde derivatives, indicating the aldehyde group's reactivity towards nucleophilic substitution reactions . The presence of electron-withdrawing or electron-donating substituents on the pyrazole ring can significantly influence the compound's chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, solvatochromic studies have shown that the photophysical properties of these compounds can vary significantly in different solvents . The molecular docking studies suggest that specific substituents on the pyrazole ring, such as fluorine atoms or carbonyl groups, are crucial for binding, indicating potential biological activity . Additionally, the thermal stability of these compounds can be assessed through thermogravimetric analysis .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde derivatives demonstrate significant antimicrobial and antibacterial properties. For instance, derivatives such as 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde have been synthesized and shown to exhibit biological activity against various bacteria and fungi (Hamed et al., 2020). Additionally, similar compounds have shown effectiveness as anti-inflammatory and analgesic agents (Abdel-Wahab et al., 2012).

Sensor Applications

Compounds like 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde have been used as fluorescent sensors for metal ions. They exhibit strong quenching of fluorescence in the presence of Fe3+ ions, indicating potential applications in metal ion detection (Zhang et al., 2016).

Antioxidant Agents

Derivatives of this compound have been explored for their antioxidant properties. A study synthesized various derivatives and found potential antioxidant activity, supported by in vitro and in silico analyses (Prabakaran et al., 2021).

Anti-Infective and Apoptosis Inducing Agents

These derivatives have also been investigated for their potential as anti-infective agents and apoptosis inducers. Research has demonstrated the effectiveness of certain thiazole clubbed pyrazole derivatives in inducing apoptosis and exhibiting antibacterial and antimalarial activities (Bansal et al., 2020).

Structural Analysis and Synthesis

Studies have also focused on the synthesis and structural analysis of various derivatives of this compound. For example, synthesis methods have been developed for creating compounds like 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, with their structures confirmed by various spectroscopic methods (Asiri & Khan, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde are currently unknown . This compound is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Mode of Action

Biochemical Pathways

Action Environment

It’s important to note that this compound should be used only outdoors or in a well-ventilated area to avoid breathing dust/fumes .

properties

IUPAC Name |

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTMFFPAHUERBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=NN2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)

![ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3009816.png)

![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)